molecular formula C13H20O B3395860 1,6-Heptadien-3-one, 2-cyclohexyl- CAS No. 313973-37-4

1,6-Heptadien-3-one, 2-cyclohexyl-

Cat. No.: B3395860
CAS No.: 313973-37-4
M. Wt: 192.3 g/mol
InChI Key: WJWBVJLPGOYBGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Heptadien-3-one, 2-cyclohexyl- can be synthesized through several methods. One common route involves the conversion of 2-cyclohexylacetaldehyde to 2-cyclohexyl-1,6-heptadien-3-ol via methylenation and allyl Grignard reaction . The reaction conditions typically include the use of strong bases and Grignard reagents under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In industrial settings, the production of 1,6-Heptadien-3-one, 2-cyclohexyl- often involves the use of renewable materials to promote sustainability. The process may include catalytic hydrogenation and other environmentally friendly techniques to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1,6-Heptadien-3-one, 2-cyclohexyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

1,6-Heptadien-3-one, 2-cyclohexyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1,6-Heptadien-3-one, 2-cyclohexyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, leading to cell lysis. In the context of fragrance, it interacts with olfactory receptors, triggering sensory responses that result in the perception of its characteristic odor.

Comparison with Similar Compounds

Similar Compounds

    1,6-Heptadien-3-one: Lacks the cyclohexyl group, resulting in different chemical properties and applications.

    2-Cyclohexyl-1,6-heptadiene: Similar structure but without the ketone functional group, affecting its reactivity and uses.

    Cyclohexylacetaldehyde: A precursor in the synthesis of 1,6-Heptadien-3-one, 2-cyclohexyl-, with distinct chemical behavior.

Uniqueness

1,6-Heptadien-3-one, 2-cyclohexyl- is unique due to its combination of a cyclohexyl group and a heptadienone structure, which imparts specific chemical reactivity and a distinctive odor profile. This makes it particularly valuable in the fragrance industry and as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-cyclohexylhepta-1,6-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-3-4-10-13(14)11(2)12-8-6-5-7-9-12/h3,12H,1-2,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWBVJLPGOYBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C(=C)C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074970
Record name 2-Cyclohexyl-1,6-heptadien-3-one
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Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313973-37-4
Record name 2-Cyclohexyl-1,6-heptadien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313973-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Heptadien-3-one, 2-cyclohexyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Heptadien-3-one, 2-cyclohexyl-
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Record name 2-Cyclohexyl-1,6-heptadien-3-one
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Record name 1,6-Heptadien-3-one, 2-cyclohexyl
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Synthesis routes and methods

Procedure details

2-Cyclohexyl-hepta-1,6-dien-3-ol (85 g, 0.44 mol) were oxidized with MnO2 (804 g, 9.2 mol) in 2 l of hexane at RT. After stirring for 96 hours, the reaction mixture was filtered over Celite and concentrated in vacuo yielding 71 g of a yellow oil. Distillation (0.04 Torr/70° C.) yielded 43.5 g (51%) of pure product.
Name
2-Cyclohexyl-hepta-1,6-dien-3-ol
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step Two
Name
Quantity
804 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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